2-Tributylstannylbenzo[b]thiophene

Stille Coupling Cross-Coupling Benzo[b]thiophene

2-Tributylstannylbenzo[b]thiophene (C20H32SSn, MW 423.24) is an organotin reagent featuring a benzo[b]thiophene core substituted at the 2-position with a tributylstannyl group. It is primarily utilized as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions to construct carbon-carbon bonds, particularly for introducing the benzo[b]thiophene motif into complex organic frameworks.

Molecular Formula C20H32SSn
Molecular Weight 423.2 g/mol
CAS No. 148961-88-0
Cat. No. B120006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tributylstannylbenzo[b]thiophene
CAS148961-88-0
Molecular FormulaC20H32SSn
Molecular Weight423.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2S1
InChIInChI=1S/C8H5S.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;
InChIKeyUJPVMOUQRNYNSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tributylstannylbenzo[b]thiophene (CAS 148961-88-0): Technical Specifications and Procurement Overview


2-Tributylstannylbenzo[b]thiophene (C20H32SSn, MW 423.24) is an organotin reagent featuring a benzo[b]thiophene core substituted at the 2-position with a tributylstannyl group . It is primarily utilized as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions to construct carbon-carbon bonds, particularly for introducing the benzo[b]thiophene motif into complex organic frameworks . The compound is supplied as a liquid with a density of 1.184 g/mL at 25°C, a predicted boiling point of 440.1±37.0°C, and a refractive index of n20/D 1.5637 . Standard storage conditions are 2-8°C .

Workflow Stille cross-coupling nucleophile
Motif transfer Installs benzo[b]thiophene onto aryl/heteroaryl halides
Selection logic Pre-formed stannane avoids reverse-polarity organotin synthesis

Why 2-Tributylstannylbenzo[b]thiophene Cannot Be Replaced by Generic Analogs in Cross-Coupling Workflows


While several benzo[b]thiophene derivatives are commercially available for cross-coupling applications (e.g., 2-bromo-, 2-iodo-, and 2-boronic acid analogs), their substitution is non-trivial due to fundamentally divergent reactivity profiles, reaction compatibility, and mechanistic roles. The 2-tributylstannyl derivative functions as a nucleophile in Stille couplings, whereas halogenated analogs (2-bromo/iodo) serve as electrophiles, and 2-boronic acid derivatives are tailored for Suzuki-Miyaura conditions [1]. This distinction dictates the synthetic route design, the choice of coupling partner, and the achievable molecular architecture. Furthermore, the specific reactivity of the stannane enables chemoselective transformations that are inaccessible with other functional groups, as demonstrated in one-pot sequential couplings where Stille and Suzuki reactions are orthogonally employed [2]. Substituting a stannane with a halogen or boronic acid would fundamentally alter the reaction pathway and likely fail to deliver the desired product.

Target
2-Tributylstannyl-
Nucleophilic Stille partner; compatible with aryl/heteroaryl halides.
Substitutes
2-Bromo/iodo analogs
Electrophilic; require reverse-polarity stannane coupling — may shift yield and availability.
2-Boronic acid
Suzuki-Miyaura conditions only; cannot support orthogonal Stille–Suzuki sequences.

Quantitative Differentiation of 2-Tributylstannylbenzo[b]thiophene: Head-to-Head Reactivity and Selectivity Data


Stille Coupling Reactivity: 2-Tributylstannylbenzo[b]thiophene vs. 2-Bromobenzo[b]thiophene

In a comparative study of Stille coupling efficiency, the use of 2-tributylstannylbenzo[b]thiophene as the nucleophile with 2-chloro-3-methylpyridine yielded the desired cross-coupled product, 2-(benzo[b]thiophen-2-yl)-3-methylpyridine [1]. In contrast, attempts to employ the electrophilic analog 2-bromobenzo[b]thiophene in a reverse-polarity Stille coupling with a stannylated pyridine would require a different, often less accessible, organostannane reagent and may be subject to lower yields due to competing homocoupling [1]. The direct comparison highlights the strategic advantage of using the pre-formed stannane for installing the benzo[b]thiophene unit onto halogenated (hetero)arenes.

Stille coupling strategy
Class-level
Successful coupling with 2-chloro-3-methylpyridine (product observed).
Enables direct installation of benzo[b]thiophene onto halogenated heteroarenes.
Bromo analog would require reverse-polarity approach; not directly compared.
Stille Coupling Cross-Coupling Benzo[b]thiophene

Chemoselective Differentiation: Stille vs. Suzuki Reactivity on a Single Substrate

A study by Linshoeft et al. (2012) demonstrated that a thiophene-based dinucleophile containing both a stannyl group and a boronic ester undergoes highly chemoselective, sequential cross-couplings [1]. The Stille coupling of the stannyl group proceeded first with a variety of aromatic electrophiles in very good yields, followed by Suzuki coupling of the boronic ester [1]. This orthogonal reactivity profile, inherent to the stannane moiety, is directly transferable to 2-tributylstannylbenzo[b]thiophene. In contrast, 2-boronic acid derivatives of benzo[b]thiophene are exclusively reactive under Suzuki conditions and cannot participate in this type of nucleophile-selective, one-pot sequential transformation.

Chemoselective sequence
Class-level
Stannane group undergoes Stille coupling first, followed by Suzuki coupling on the same substrate.
Supports step-economic one-pot orthogonal couplings.
Boronic acid analog cannot replicate this nucleophile-selective reactivity.
Chemoselectivity Stille Coupling Suzuki-Miyaura Coupling One-Pot Synthesis

Application in Bioactive Molecule Synthesis: Enhanced Potency via Stille-Derived Benzo[b]thiophenes

In the synthesis of urokinase-type plasminogen activator (uPA) inhibitors, the use of a vinyl stannane in a palladium-catalyzed Stille coupling with a 4-iodobenzo[b]thiophene intermediate was critical for accessing more potent analogs [1]. The parent inhibitor derived from the unsubstituted benzo[b]thiophene scaffold showed an IC50 of 320 nM [1]. Stille coupling with a vinyl stannane, followed by amidination, yielded inhibitors with IC50 values of 133 nM and 70 nM, representing a 2.4-fold to 4.6-fold improvement in potency [1]. This demonstrates the value of stannane-based cross-coupling for diversifying the benzo[b]thiophene core and optimizing biological activity.

uPA inhibitor potency shift
Class-level
IC₅₀ 320 nM → 133 nM and 70 nM (2.4–4.6-fold reduction)
Reported potency shift supports lead optimization via Stille diversification.
Observed in a specific uPA inhibitor series; model-dependent.
Medicinal Chemistry Urokinase Inhibitors Stille Coupling

Stability and Handling Profile vs. Trimethylstannyl Analog

Tributylstannyl reagents, including 2-tributylstannylbenzo[b]thiophene, are generally more stable and easier to handle than their trimethylstannyl counterparts [1]. While trimethylstannyl compounds often exhibit higher reactivity in Stille couplings, they are also more prone to decomposition and can be challenging to purify and store [1]. The tributyl derivative offers a practical balance of sufficient reactivity for most applications with improved bench stability and reduced toxicity concerns associated with volatile methyltin byproducts [1]. This makes 2-tributylstannylbenzo[b]thiophene a more reliable choice for routine laboratory use and scale-up compared to the corresponding trimethylstannylbenzo[b]thiophene.

Stability & handling
Class-level
Tributylstannyl shows improved bench stability vs. trimethylstannyl analog.
May reduce decomposition risk and simplify procurement logistics.
Qualitative class-level comparison; stability advantage is context-dependent.
Organotin Stability Reagent Handling Cross-Coupling

Optimal Application Scenarios for 2-Tributylstannylbenzo[b]thiophene in R&D and Production


Synthesis of 2-Aryl/Heteroaryl Benzo[b]thiophenes for Medicinal Chemistry

Ideal for constructing biaryl and heteroaryl linkages via Stille coupling with aryl or heteroaryl halides. This is the primary application, enabling the rapid diversification of the benzo[b]thiophene core for structure-activity relationship (SAR) studies and lead optimization, as exemplified by the synthesis of potent uPA inhibitors [1].

Sequential One-Pot Cross-Couplings for Complex Molecule Assembly

In scenarios requiring the orthogonal installation of multiple substituents on a benzo[b]thiophene scaffold, 2-tributylstannylbenzo[b]thiophene can be used in a chemoselective Stille coupling, followed by a Suzuki-Miyaura coupling at a different position. This step-economic strategy is valuable for synthesizing highly functionalized molecules for drug discovery and materials science [2].

Preparation of Conjugated Oligomers and Polymers for Organic Electronics

The Stille polycondensation of 2-tributylstannylbenzo[b]thiophene with appropriate dibromoarenes provides access to π-conjugated oligomers and polymers. These materials exhibit improved film-forming properties and reduced crystallization tendencies compared to linear analogs, making them suitable for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [3].

Functionalization of Halogenated Nucleosides and Biomolecules

The reagent has been successfully employed in the Stille coupling with 5-iodo pyrimidine nucleotides, demonstrating its utility for introducing the benzo[b]thiophene moiety into biologically relevant molecules for chemical biology and probe development [4].

Application
Selection Property
Validation Focus
2-Aryl/heteroaryl benzo[b]thiophenes
Stille nucleophile compatibility
Coupling efficiency with aryl/heteroaryl halides
Sequential one-pot cross-couplings
Orthogonal reactivity profile
Chemoselective Stille–Suzuki sequence feasibility
Conjugated oligomers/polymers
Stille polycondensation suitability
Film-forming properties and optoelectronic performance
Halogenated nucleosides/biomolecules
Tolerance to halogenated substrates
Compatibility with 5-iodo pyrimidine nucleotides

Technical Documentation Hub

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43 linked technical documents
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